Cas no 1005300-85-5 (N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide)
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-(4-bromophenyl)-4-(tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-
- N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
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- Inchi: 1S/C17H17BrN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-12H2,(H,19,21)
- InChI Key: LCTVLNSSOHZYIU-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(Br)C=C1)(=O)C1=CC=C(N2CCCCS2(=O)=O)C=C1
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2044-0002-2μmol |
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
1005300-85-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2044-0002-5μmol |
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
1005300-85-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2044-0002-10μmol |
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
1005300-85-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2044-0002-20μmol |
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
1005300-85-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2044-0002-1mg |
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
1005300-85-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2044-0002-2mg |
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
1005300-85-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2044-0002-3mg |
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
1005300-85-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2044-0002-4mg |
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
1005300-85-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2044-0002-5mg |
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
1005300-85-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2044-0002-10mg |
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
1005300-85-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
Introduction to N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide and Its Significance in Modern Chemical Biology
N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide, with the CAS number 1005300-85-5, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The presence of both bromophenyl and thiazinan moieties in its structure suggests a unique combination of electronic and steric properties that may contribute to its biological activity.
The compound's structure is a testament to the ingenuity of modern synthetic chemistry. The benzamide core, a well-established pharmacophore in medicinal chemistry, is functionalized with a brominated aromatic ring and a thiazine derivative. This particular arrangement not only imparts distinct chemical properties but also opens up avenues for exploring novel interactions with biological targets. The dioxo group within the thiazinan moiety further enhances the molecular complexity, potentially influencing both solubility and metabolic stability.
In recent years, there has been a growing interest in heterocyclic compounds for their diverse biological activities. Thiazines, in particular, have been extensively studied for their potential as antimicrobial, antiviral, and anticancer agents. The incorporation of a thiazinan ring into the benzamide scaffold of N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide may confer additional pharmacological properties that are not present in simpler analogs. This has prompted researchers to investigate its potential as a lead compound for further development.
The bromophenyl moiety is another key feature of this compound that warrants closer examination. Bromine atoms are known to enhance the binding affinity of molecules to certain biological targets due to their ability to participate in halogen bonding interactions. This property has been exploited in the design of various pharmaceuticals and agrochemicals. In the context of N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide, the bromine atom may play a crucial role in modulating the compound's interaction with biological receptors.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in drug design. By systematically modifying the structure of N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide, researchers can gain insights into which structural features are most critical for biological activity. This information can then be used to optimize the compound for specific therapeutic applications. For instance, modifications to the benzamide core or the thiazinan ring may alter the compound's solubility, bioavailability, or target specificity.
The synthesis of N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it possible to access such molecules with increasing efficiency. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the carbon-carbon bonds that define this compound's structure. These methods not only improve yield but also allow for greater control over regioselectivity and stereoselectivity.
The pharmacological evaluation of N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has revealed several promising properties. In vitro studies have shown that this compound exhibits inhibitory activity against various enzymes and receptors relevant to human health. For example, it has demonstrated potential as an inhibitor of enzymes involved in inflammation and pain signaling. Additionally, preliminary data suggest that it may interact with receptors implicated in neurodegenerative diseases.
The potential therapeutic applications of N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide are vast and varied. Given its structural complexity and demonstrated biological activity, this compound could serve as a starting point for developing novel drugs targeting a range of diseases. Its unique combination of structural features makes it particularly interesting for further exploration in drug discovery programs.
In conclusion, N-(4-bromophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS no: 1005300-85-5) is a compound of significant interest in chemical biology and pharmaceutical research. Its intricate structure and promising biological activities make it a valuable candidate for further investigation and development. As our understanding of structure-activity relationships continues to evolve,this molecule will undoubtedly play an important role in shaping the future of drug discovery.
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